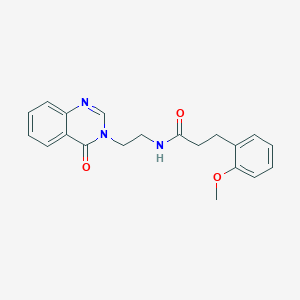
3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-メトキシフェニル)-N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミドは、様々な科学研究分野で関心を集めている複雑な有機化合物です。
合成方法
3-(2-メトキシフェニル)-N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミドの合成は、通常、複数の工程を伴います。一般的な合成経路には、以下の工程が含まれます。
キナゾリノンコアの形成: この工程では、アントラニル酸誘導体をホルムアミドまたはその等価物と高温条件下で環化させて、キナゾリノンコアを形成します。
メトキシフェニル基の導入: これは、フリーデル・クラフツアシル化反応によって達成でき、メトキシフェニル基がキナゾリノンコアに導入されます。
プロパンアミドリンカーの形成: 最後の工程では、キナゾリノン誘導体を適切なプロパンアミド前駆体と、EDCIやDCCなどのカップリング試薬を用いて、適切な条件下でカップリングさせて、プロパンアミドリンカーを形成します。
工業生産方法では、これらの工程を最適化して、収率と純度を向上させる場合があります。これには、連続フロー反応器や高度な精製技術の使用が含まれます。
準備方法
The synthesis of 3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the quinazolinone core.
Formation of the Propanamide Linker: The final step involves the coupling of the quinazolinone derivative with a suitable propanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3-(2-メトキシフェニル)-N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミドは、様々な化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: メトキシ基は、強酸化剤の作用によってヒドロキシル基に酸化される可能性があります。
還元: キナゾリノン部分は、水素化ホウ素ナトリウムなどの還元剤を用いて、ジヒドロキナゾリノン誘導体に還元される可能性があります。
置換: メトキシ基は、求核置換反応によって他の官能基で置換される可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。これらの反応によって生成される主な生成物には、ヒドロキシ化誘導体、還元されたキナゾリノン、置換された芳香族化合物などがあります。
科学的研究の応用
3-(2-メトキシフェニル)-N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミドは、様々な科学研究において応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 特定の酵素や受容体を標的とした薬剤の開発において、治療薬としての可能性が探求されています。
工業: 高度な材料の開発や、医薬品や農薬の合成における中間体として使用されています。
作用機序
3-(2-メトキシフェニル)-N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミドの作用機序は、特定の分子標的との相互作用に関与しています。キナゾリノン部分は、酵素や受容体に結合してその活性を阻害し、様々な生物学的効果をもたらす可能性があります。メトキシフェニル基は、化合物の結合親和性と特異性を高める可能性があります。
類似化合物の比較
3-(2-メトキシフェニル)-N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミドは、他のキナゾリノン誘導体と比較できます。これには、以下が含まれます。
4-オキソキナゾリン: メトキシフェニル基とプロパンアミドリンカーがありません。そのため、化学的性質と生物学的活性が異なります。
2-メトキシフェニルキナゾリン: 構造は似ていますが、プロパンアミドリンカーがありません。そのため、溶解性と反応性に影響を与えます。
N-(2-(4-オキソキナゾリン-3(4H)-イル)エチル)プロパンアミド: メトキシフェニル基がありません。そのため、結合親和性と特異性が低下する可能性があります。
類似化合物との比較
3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide can be compared with other quinazolinone derivatives, such as:
4-oxoquinazoline: Lacks the methoxyphenyl group and propanamide linker, resulting in different chemical properties and biological activities.
2-methoxyphenylquinazoline: Similar structure but without the propanamide linker, affecting its solubility and reactivity.
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide: Lacks the methoxyphenyl group, which may reduce its binding affinity and specificity.
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-15(18)10-11-19(24)21-12-13-23-14-22-17-8-4-3-7-16(17)20(23)25/h2-9,14H,10-13H2,1H3,(H,21,24) |
InChIキー |
MMMCUEFQISAFAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CCC(=O)NCCN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12164410.png)
![2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide](/img/structure/B12164413.png)
![4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12164422.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone](/img/structure/B12164431.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)

![N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12164453.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B12164464.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B12164478.png)
![(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12164486.png)
![2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164487.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12164490.png)
